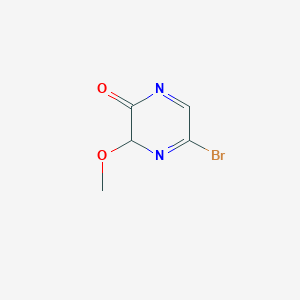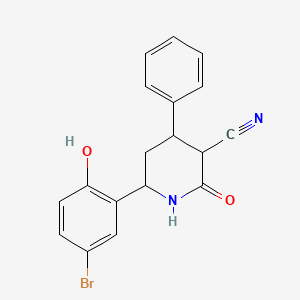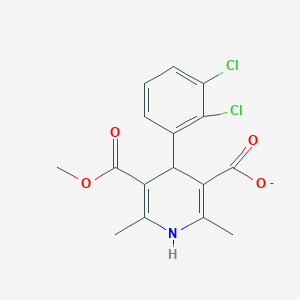
2-oxo-4aH-quinoline-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-4aH-quinoline-5-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications. The structure of this compound consists of a quinoline core with a carboxylic acid group at the 5-position and a keto group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-4aH-quinoline-5-carboxylic acid can be achieved through several methods. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents. For example, the Gould-Jacob synthesis is a classical method that involves the reaction of anthranilic acid with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the quinoline ring system.
Another method involves the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
2-oxo-4aH-quinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,5-dicarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of 2-hydroxy-4aH-quinoline-5-carboxylic acid.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives. Common reagents for these reactions include alcohols, amines, and acid chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Quinoline-2,5-dicarboxylic acid.
Reduction: 2-hydroxy-4aH-quinoline-5-carboxylic acid.
Substitution: Various esters, amides, and other derivatives depending on the reagents used.
科学的研究の応用
2-oxo-4aH-quinoline-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with antibacterial, antifungal, and anticancer activities. Quinoline derivatives have been explored for their potential as antimalarial agents and inhibitors of various enzymes.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds
Material Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs)
Biological Research: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological targets makes it a useful tool in biochemical research.
作用機序
The mechanism of action of 2-oxo-4aH-quinoline-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the keto and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with the enzyme’s active site residues.
In biological research, the compound may interact with proteins through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the protein and provide insights into protein-ligand interactions.
類似化合物との比較
2-oxo-4aH-quinoline-5-carboxylic acid can be compared with other quinoline derivatives such as:
Quinoline-2-carboxylic acid: Lacks the keto group at the 2-position, which affects its reactivity and biological activity.
4-hydroxyquinoline-2-carboxylic acid: Contains a hydroxyl group instead of a keto group, leading to different chemical properties and applications.
Quinoline-5,8-dicarboxylic acid: Contains an additional carboxylic acid group, which can influence its solubility and reactivity.
The presence of the keto group at the 2-position and the carboxylic acid group at the 5-position makes this compound unique in terms of its reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research.
特性
分子式 |
C10H7NO3 |
|---|---|
分子量 |
189.17 g/mol |
IUPAC名 |
2-oxo-4aH-quinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-5-4-6-7(10(13)14)2-1-3-8(6)11-9/h1-6H,(H,13,14) |
InChIキー |
WQGRIOBYLPXOJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=O)C=CC2C(=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


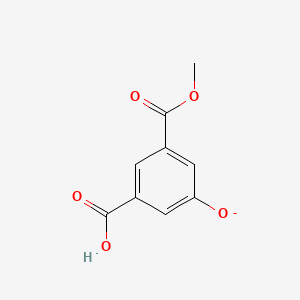
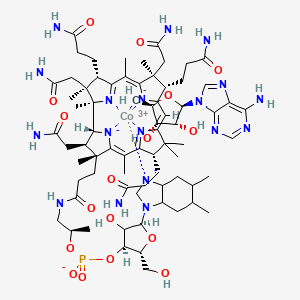
![4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide](/img/structure/B12354160.png)
![11-Benzyl-7-[[4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-5-en-8-one](/img/structure/B12354174.png)
![8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methyl-5H-purin-7-ium-2,6-dione](/img/structure/B12354192.png)
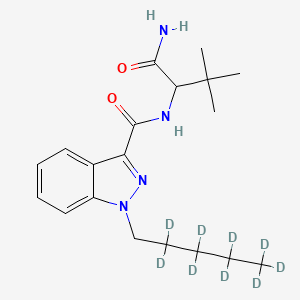
![(1S,2S,4R,5R,6S)-2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylicacid](/img/structure/B12354212.png)
![4-[(7-bromo-2-methyl-4-oxo-4aH-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12354218.png)
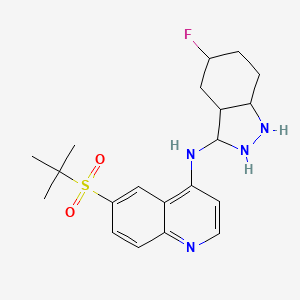
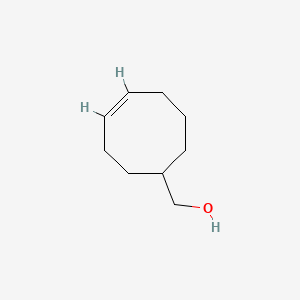
![2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride](/img/structure/B12354241.png)
